An In-depth Technical Guide to the Basic Properties of 4-Isopropoxypiperidine Hydrochloride
An In-depth Technical Guide to the Basic Properties of 4-Isopropoxypiperidine Hydrochloride
Introduction
In the landscape of modern medicinal chemistry, heterocyclic amines are indispensable scaffolds for the design of novel therapeutics. Among these, the piperidine ring is a prolific structural motif found in a multitude of approved drugs, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[1] This guide focuses on a specific, functionalized derivative: 4-Isopropoxypiperidine hydrochloride. As a hydrochloride salt, its properties are intrinsically linked to the basicity of the piperidine nitrogen.
This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to explore the causality behind its properties, offering insights into its synthesis, analytical characterization, and the pivotal role its basicity plays in its application as a versatile building block in drug discovery.[2][3]
Physicochemical Profile
The fundamental properties of a molecule dictate its behavior from the synthesis flask to complex biological systems. 4-Isopropoxypiperidine hydrochloride is a salt formed from the reaction of the basic free amine, 4-isopropoxypiperidine, with hydrochloric acid. This conversion is critical for improving the compound's stability and handling characteristics.
| Property | Data | Source(s) |
| IUPAC Name | 4-isopropoxypiperidine;hydrochloride | - |
| CAS Number | 203879-34-3 | - |
| Molecular Formula | C₈H₁₈ClNO | [4] |
| Molecular Weight | 179.69 g/mol | [4] |
| Appearance | Typically a white to off-white solid or crystalline powder. | [5] |
| Solubility | Generally soluble in water and polar protic solvents like methanol and ethanol. | [6][7] |
The Core of Basicity: Acid-Base Chemistry
The defining characteristic of 4-isopropoxypiperidine is the basicity of the secondary amine within the piperidine ring. This basicity arises from the lone pair of electrons on the nitrogen atom, which can readily accept a proton (H⁺).
pKa and the Influence of the Isopropoxy Group
The basic strength of an amine is quantified by the pKa of its conjugate acid (R₂NH₂⁺). For the parent piperidine molecule, the pKa is approximately 11.2, indicating it is a relatively strong base.[8] The introduction of the 4-isopropoxy substituent modulates this property.
The ether oxygen in the isopropoxy group is electron-withdrawing through an inductive effect (-I effect), pulling electron density away from the piperidine ring. This effect, though modest from the 4-position, slightly reduces the electron density on the nitrogen atom. Consequently, the nitrogen's ability to stabilize a positive charge upon protonation is marginally decreased, making it a slightly weaker base than unsubstituted piperidine. Therefore, the pKa of 4-isopropoxypiperidine is expected to be slightly lower than 11.2.
Significance at Physiological pH
This high pKa value is of paramount importance in a biological context. The Henderson-Hasselbalch equation dictates the ratio of protonated to unprotonated forms at a given pH. At physiological pH (~7.4), 4-isopropoxypiperidine will exist almost exclusively in its protonated, cationic form. This has profound implications:
-
Aqueous Solubility: The charged, protonated form has significantly higher aqueous solubility than the neutral free base, which is crucial for drug formulation and distribution in the body.
-
Target Engagement: The positive charge can form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in protein binding sites, serving as a critical anchor for molecular recognition.[8]
-
Membrane Permeability: While high charge can be beneficial for solubility, it can also hinder passive diffusion across lipid cell membranes, a factor that medicinal chemists must carefully balance.[8]
The following diagram illustrates the logical flow of how the inherent basicity of the piperidine scaffold is leveraged in drug development.
Synthesis and Reactivity
4-Isopropoxypiperidine hydrochloride is typically prepared through a multi-step synthesis starting from a readily available precursor like 4-hydroxypiperidine. A plausible and efficient synthetic strategy involves three key stages: protection, etherification, and deprotection/salt formation.
-
N-Protection: The secondary amine of 4-hydroxypiperidine is first protected to prevent it from interfering with subsequent reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O).
-
Williamson Ether Synthesis: The hydroxyl group of N-Boc-4-hydroxypiperidine is then converted to the isopropoxy ether. This is achieved by deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an isopropyl electrophile (e.g., 2-bromopropane).
-
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt. This is typically accomplished in a single step by treating the N-Boc-4-isopropoxypiperidine with a solution of hydrochloric acid in an inert solvent like 1,4-dioxane or diethyl ether.[9] The desired product precipitates from the solution and can be isolated by filtration.
Analytical Characterization
Confirming the identity, purity, and structure of 4-Isopropoxypiperidine hydrochloride requires a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides a distinct fingerprint. Key signals include a doublet for the two methyl groups of the isopropoxy moiety, a septet for the isopropoxy CH, and complex multiplets for the non-equivalent protons on the piperidine ring. The N-H proton often appears as a broad signal.
-
¹³C NMR: Confirms the carbon framework, showing distinct signals for the two piperidine carbons adjacent to the nitrogen, the piperidine carbon bearing the ether, the isopropoxy carbons, and the remaining piperidine carbon.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the free base (143.23 g/mol ).[3] The analysis would show a molecular ion peak [M+H]⁺ at m/z 144.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is typically employed.[10] Detection is often performed using a UV detector, although the chromophore is weak, or more universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands, including a broad N-H stretch for the secondary ammonium salt around 2700-3000 cm⁻¹, C-H stretches just below 3000 cm⁻¹, and a prominent C-O ether stretch around 1100 cm⁻¹.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the determination of the pKa of 4-isopropoxypiperidine hydrochloride. The method involves titrating a solution of the compound with a standardized strong base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.
Objective:
To experimentally determine the acid dissociation constant (pKa) of the conjugate acid of 4-isopropoxypiperidine.
Materials & Equipment:
-
4-Isopropoxypiperidine hydrochloride
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled to remove dissolved CO₂
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
100 mL beaker
Workflow Diagram:
Step-by-Step Procedure:
-
System Setup: Calibrate the pH meter using standard buffers (pH 4.01, 7.00, and 10.01).
-
Analyte Preparation: Accurately weigh approximately 18.0 mg (0.1 mmol) of 4-isopropoxypiperidine hydrochloride and transfer it to a 100 mL beaker. Dissolve the sample in 50 mL of boiled, deionized water. Add a magnetic stir bar.
-
Titration: Place the beaker on the magnetic stirrer and begin gentle stirring. Immerse the pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.
-
Initial Measurement: Record the initial pH of the solution.
-
Perform Titration: Begin adding the 0.1 M NaOH solution from the burette in 0.5 mL increments. After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
Equivalence Point: As the pH begins to change more rapidly, reduce the increment size to 0.1-0.2 mL. Continue titrating well past the steep inflection point of the titration curve.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Vₑ), which is the volume of NaOH at the steepest point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume and finding the maximum.
-
Calculate the volume at the half-equivalence point (V₁/₂ = Vₑ / 2).
-
Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the pKa of the compound.
-
Safety and Handling
As with any laboratory chemical, 4-isopropoxypiperidine hydrochloride should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, general precautions for piperidine derivatives and hydrochloride salts should be followed.[11]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[12]
-
Inhalation: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.[13]
-
Contact: May cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong bases.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Isopropoxypiperidine hydrochloride is more than a simple chemical intermediate; it is a carefully designed building block for medicinal chemistry. Its fundamental properties are dominated by the basicity of the piperidine nitrogen, a feature that is strategically leveraged to enhance solubility, stability, and biological target interactions. A thorough understanding of its physicochemical profile, acid-base chemistry, and analytical characterization is essential for any scientist seeking to incorporate this versatile scaffold into a drug discovery program.
References
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). BenchChem.
- Tuning basicity. (2023, December 14). Cambridge MedChem Consulting.
- 4-Cyclopropoxypiperidine Hydrochloride. (n.d.). BenchChem.
- 4-Isopropoxypiperidine Hydrochloride Salt - Data Sheet. (n.d.).
- of piperidine basicity modulation by β‐equatorial and β‐axial carbonyl... (n.d.).
- Safety D
- SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024, March 31). Fisher Scientific.
- 1 - SAFETY DATA SHEET. (2010, September 6). [Source not specified].
- Safety Data Sheet. (2025, July 7). Cayman Chemical.
- 4-Isopropoxy-piperidine. (n.d.). Chem-Impex.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). [Source not specified].
- 4-Hydroxypiperidine hydrochloride from Aladdin Scientific. (n.d.). Biocompare.com.
- Synthesis routes of 4-Hydroxypiperidine hydrochloride. (n.d.). BenchChem.
- Piperidine. (n.d.). In Wikipedia.
- 4-Hydroxypiperidine hydrochloride synthesis. (n.d.). ChemicalBook.
- 4-Hydroxypiperidine hydrochloride. (n.d.). ChemicalBook.
- 4-Phenoxypiperidine hydrochloride. (n.d.). PubChem.
- 4-Isopropoxi-piperidina. (n.d.). Chem-Impex.
- Parallel analysis of drug product for assay and related substances determin
- 4-Anilinopiperidine (hydrochloride) (CAS 99918-43-1). (n.d.). Cayman Chemical.
- Combined and comparative analytical studies with stability studies and validation for estimation of prenoxdiazine HCl in pharmac. (n.d.). [Source not specified].
- HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis. (n.d.). BenchChem.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. 4-Cyclopropoxypiperidine Hydrochloride [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. usbio.net [usbio.net]
- 5. 4-Hydroxypiperidine hydrochloride | 5382-17-2 [amp.chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. pharmasd.com [pharmasd.com]




